molecular formula C26H42O6 B3010597 Simvastatin acid-d3 CAS No. 1309272-51-2

Simvastatin acid-d3

Cat. No. B3010597
CAS RN: 1309272-51-2
M. Wt: 453.634
InChI Key: PLNPEDNGLSMHOD-NLCCXZAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human Hepatic Metabolism of Simvastatin Hydroxy Acid

Simvastatin hydroxy acid (SVA), the active metabolite of simvastatin, primarily undergoes metabolism in the liver through the action of cytochrome P450 (CYP) isoforms. The study found that CYP3A4/5 plays a dominant role in the metabolism of SVA, with CYP2C8 contributing to a lesser extent. Other major CYP isoforms, including CYP2D6, were not involved in the hepatic metabolism of SVA. This suggests that the metabolism of simvastatin and its derivatives is highly specific to certain enzymes within the liver .

Synthesis and Characterization of Simvastatin Intercalation in LDHs

Simvastatin has been explored for its potential in bone generation, with controlled delivery being a key factor. The research introduced layered double hydroxide (LDH) as a novel drug delivery system for simvastatin. The study demonstrated that the intercalation, surface bonding, and release behavior of simvastatin from LDHs vary depending on the type of LDH and the synthesis process used. Notably, nitrate-based LDHs showed a sustained drug delivery profile, which could be beneficial for bone tissue repair applications .

Simvastatin's Effect on Vitamin D Status and Lipid Profile

Clinical trials have investigated the effects of simvastatin on vitamin D status and lipid profiles. The findings indicated that simvastatin effectively reduces cholesterol and low-density lipoprotein levels but does not influence vitamin D status. However, an inverse association was observed between triglyceride levels and vitamin D status, suggesting that vitamin D may impact the lipid profile and cardiovascular health .

Glucose Uptake Inhibition by Simvastatin

Simvastatin has been shown to inhibit glucose uptake activity and GLUT4 translocation in C2C12 myotubes. This effect is reversible and is associated with the suppression of the insulin receptor (IR)/IR substrate (IRS)/Akt signaling cascade. The study provides insight into the mechanism by which statins may affect insulin sensitivity and contribute to the risk of new-onset diabetes .

Interaction of Simvastatin with Phospholipid Membranes

The interaction of simvastatin with different types of phospholipid membranes has been studied, revealing that simvastatin's effects on membrane structure and dynamics depend on the lipid composition. Simvastatin showed an ordering effect on anionic DPPG membranes but had a disordering effect on zwitterionic DPPC membranes. These interactions could be critical for understanding the pharmacological activity of simvastatin and its effects on cell membranes .

Cholesterol Synthesis Inhibition by Simvastatin in Familial Hypercholesterolemia

Simvastatin has been evaluated for its cholesterol-lowering effects in patients with heterozygous familial hypercholesterolemia. The drug was well-tolerated and led to significant reductions in low-density lipoprotein cholesterol and triglycerides, as well as an increase in high-density lipoprotein cholesterol. These results confirm simvastatin's potency as a cholesterol synthesis inhibitor .

Neuroprotective Effects of Simvastatin

Research has indicated that simvastatin possesses neuroprotective effects, which may be mediated through the PI3K/AKT/caspase 3 pathway and anti-inflammatory responses. This suggests that simvastatin could have therapeutic potential beyond its cholesterol-lowering properties, particularly in conditions like Parkinson's disease .

Simvastatin and Vitamin D Metabolites in Familial Hypercholesterolemia

A study monitoring the plasma levels of vitamin D metabolites during simvastatin therapy in patients with familial hypercholesterolemia found that simvastatin increased the levels of these metabolites in a dose-dependent manner. This highlights the importance of monitoring vitamin D metabolites during simvastatin therapy .

Energetics and Structure of Simvastatin

The energetics and structure of simvastatin have been investigated through a combination of experimental and computational methods. The research provided insights into the crystalline form of simvastatin and its behavior upon melting. The findings contribute to the understanding of the physical properties of simvastatin, which is important for its production and use as a pharmaceutical .

Determination of Simvastatin and Its Hydroxy Acid Form in Human Plasma

A method for the simultaneous determination of simvastatin and its hydroxy acid form in human plasma has been developed. This high-performance liquid chromatography method with UV detection is suitable for pharmacological and pharmacokinetic studies, offering a fast, simple, and accurate way to measure simvastatin levels in plasma .

Scientific Research Applications

Osteoblastic Differentiation and Bone Health

Simvastatin, a pro-drug inhibiting cholesterol synthesis, has been shown to have anabolic effects on bone by promoting osteoblastic differentiation. It enhances alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting potential uses in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).

Hepatotoxicity Mechanism Study

Simvastatin's adverse effects on the liver have been studied through proteomic and transcriptomic analysis. This research provides insights into the toxic pathways induced by simvastatin, which is crucial for understanding its impact on liver cells (Cho et al., 2013).

Anti-Inflammatory Properties in Infectious Diseases

Simvastatin exhibits anti-inflammatory effects, particularly in the context of Staphylococcus aureus α-toxin. It significantly reduces leukocyte-endothelial cell interactions, suggesting potential therapeutic applications in various infectious diseases (Pruefer et al., 2002).

Role in Inflammatory Arthritis

In a Th1-driven model of murine inflammatory arthritis, simvastatin has shown significant inhibitory effects on developing and clinically evident arthritis, independent of cholesterol concentrations. This highlights its potential for treating inflammatory arthritis (Leung et al., 2003).

Enhancing Simvastatin Bioconversion

Research has focused on improving the bioconversion of simvastatin in Escherichia coli. By deleting specific genes, the efficiency of whole-cell biocatalytic conversion is enhanced, making the production process more robust and economically attractive (Xie et al., 2007).

Diabetic Cardiomyopathy Treatment

Simvastatin ameliorates diabetic cardiomyopathy by attenuating oxidative stress and inflammation in rats. It improves various cardiac and metabolic parameters, suggesting its utility in treating this condition (Al-Rasheed et al., 2017).

Cognitive Outcome Improvement in Traumatic Brain Injury

Simvastatin has shown benefits in improving cognitive outcomes following severe traumatic brain injury in rats, suggesting its potential application in neuroprotective strategies for such injuries (Mountney et al., 2016).

Migraine Prevention

A combination of simvastatin and vitamin D3 has been effective in preventing episodic migraine, offering a novel approach to migraine management (Buettner et al., 2017).

Bone Repair Enhancement

Simvastatin has been used in controlled-release formulations to enhance bone repair. This application in localized drug delivery systems shows promise for treating bone defects and osteonecrosis (Tai et al., 2013).

Engineering Yeast for Simvastatin Production

Efforts have been made to engineer Saccharomyces cerevisiae for the direct production of simvastatin. This approach presents an alternative and potentially more efficient method for producing this medication (Bond & Tang, 2019).

Mechanism of Action

Target of Action

Simvastatin acid-d3 primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

Simvastatin acid-d3 acts by competitively inhibiting HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a cholesterol precursor . This inhibition results in a decrease in the production of cholesterol and several other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The primary biochemical pathway affected by simvastatin acid-d3 is the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin acid-d3 reduces the production of mevalonate and downstream products, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the body, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

Simvastatin acid-d3 is well absorbed from the gastrointestinal tract but is highly extracted by the liver, with only about 7% of the dose reaching the general circulation intact . It is extensively bound to plasma proteins and is primarily metabolized by CYP3A4 . The time to reach maximum concentration (Cmax) is about 1.8 hours for simvastatin and 4.2 hours for simvastatin acid . The bioavailability of simvastatin is about 5% .

Result of Action

The molecular and cellular effects of simvastatin acid-d3’s action include a reduction in the production of cholesterol and other lipids, leading to a decrease in their levels in the body . This results in a reduced risk of cardiovascular disease . Simvastatin has also been shown to alter several cellular mechanisms, induce apoptosis, and have anti-tumor and anti-inflammatory actions .

Action Environment

Environmental factors, particularly the gut microbiome, can influence the action, efficacy, and stability of simvastatin acid-d3 . The gut microbiome can affect drug efficacy through complex interactions with bile acids, which can significantly impact drug pharmacokinetics . For instance, increased plasma concentration of simvastatin positively correlates with higher levels of several secondary bile acids . Therefore, the gut microbiome and environmental influences should be considered in the study and management of cardiovascular disease .

Safety and Hazards

In rare cases, simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure . It is also known to cause muscle pain, digestive problems and mental fuzziness in some people .

properties

IUPAC Name

(4S,6R)-8-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-methyl-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-4,6-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNPEDNGLSMHOD-NLCCXZAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simvastatin acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.